Six-Fold Greater Serotonin Uptake Inhibition Potency Relative to Parent Compound
O-Desmethylbrofaromine demonstrates approximately 6-fold greater potency than brofaromine in inhibiting serotonin (5-HT) uptake . This differential activity establishes the metabolite as the more potent 5-HT uptake inhibitory species within the brofaromine metabolic pathway. In radioligand binding assays, O-desmethylbrofaromine exhibits a Ki value of 0.63 nM for inhibition of [3H]-5-HT uptake in rat brain synaptosomes enriched in serotonin transporter [1].
| Evidence Dimension | Serotonin (5-HT) uptake inhibition potency |
|---|---|
| Target Compound Data | Ki = 0.63 nM (O-desmethylbrofaromine) |
| Comparator Or Baseline | Brofaromine (parent compound; approximately 6-fold less potent) |
| Quantified Difference | Approximately 6-fold greater potency |
| Conditions | Rat brain synaptosomes; [3H]-5-HT uptake assay; serotonin transporter (SERT/5HTT) enriched regions |
Why This Matters
Researchers investigating the dual MAO-A inhibition/5-HT uptake inhibition mechanism of brofaromine must use the purified O-desmethyl metabolite to accurately attribute observed serotonergic effects to the metabolite versus the parent compound, given the metabolite's 6-fold greater potency at SERT.
- [1] BindingDB Entry: CHEMBL806547. Ki = 0.63 nM for inhibition of [3H]-5-HT uptake in rat brain synaptosomes. View Source
